molecular formula C25H22O3 B11152361 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one

Cat. No.: B11152361
M. Wt: 370.4 g/mol
InChI Key: SLESCBPXLHPDFS-UHFFFAOYSA-N
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Description

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Benzaldehyde derivatives, ethyl acetoacetate, and phenol derivatives.

    Condensation Reaction: The initial step often involves a condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization to form the chromenone core structure.

    Substitution: The final steps involve introducing the ethyl and benzyloxy groups through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrochromenones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of materials with specific properties, such as fluorescence or UV absorption.

Mechanism of Action

The mechanism of action of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit enzyme activity or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromenones, known for its anticoagulant properties.

    4-Hydroxycoumarin: A derivative with anticoagulant activity, used in the synthesis of warfarin.

    7-Hydroxycoumarin: Known for its fluorescence properties and used in biochemical assays.

Uniqueness

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other chromenone derivatives.

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-ethyl-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C25H22O3/c1-3-19-13-22-21(20-7-5-4-6-8-20)14-25(26)28-24(22)15-23(19)27-16-18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3

InChI Key

SLESCBPXLHPDFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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